3-bromo-2,2-bis(bromomethyl)propanoic Acid

Übersicht

Beschreibung

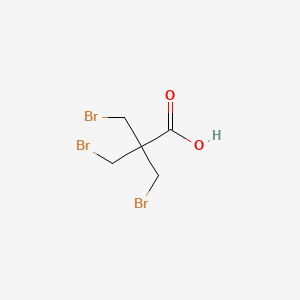

3-Bromo-2,2-bis(bromomethyl)propanoic acid is an organic compound with the molecular formula C5H7Br3O2. It belongs to the class of alpha-halo carboxylic acids and is characterized by the presence of three bromine atoms attached to a propanoic acid backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-2,2-bis(bromomethyl)propanoic acid can be synthesized through the bromination of 2,2-bis(hydroxymethyl)propanoic acid. The reaction typically involves the use of bromine or hydrogen bromide as the brominating agents. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-10°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Analyse Chemischer Reaktionen

Derivatization via Esterification and Amidation

The carboxylic acid group enables esterification and amidation reactions, forming derivatives with applications in flame retardancy and organic synthesis.

Mechanistic Insight :

- Esterification involves base-assisted deprotonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

- Amidation proceeds via Cu-catalyzed C–N coupling, with oxygen serving as a terminal oxidant .

Nucleophilic Substitution at Bromine Centers

The bromomethyl groups undergo substitution reactions, enabling functional diversification.

Kinetic Data :

- Hydrolysis rate increases linearly with pH (k = 2.3 × 10⁻⁵ s⁻¹ at pH 9.5, 30°C) .

- Half-life in neutral aquifers: ~100 years, indicating environmental persistence .

Oxidation and Decomposition Pathways

Controlled oxidation and thermal decomposition modify the core structure:

Thermal Stability :

- Derivatives like BET exhibit decomposition temperatures >300°C, making them suitable for high-temperature polymer processing .

Cross-Coupling Reactions

While direct evidence is limited, analogous brominated compounds participate in Suzuki-Miyaura couplings:

| Substrate | Catalysts/Ligands | Products |

|---|---|---|

| Aryl halides | Pd₂(dba)₃, SPhos/XPhos | Biaryl fluorides (e.g., 22 , 23 ) |

Implication :

The bromine substituents in 3-bromo-2,2-bis(bromomethyl)propanoic acid may enable similar palladium-catalyzed cross-couplings for synthesizing complex architectures.

Environmental and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Applications

3-Bromo-2,2-bis(bromomethyl)propanoic acid serves as an important building block in organic synthesis, particularly for the preparation of various chemical derivatives. Its applications include:

- Synthesis of Beta-Substituted Acrylates :

- Preparation of Pharmaceutical Intermediates :

- Beta-Lactam Synthesis :

- Flame Retardant Applications :

Case Study 1: Synthesis of Beta-Lactams

In a study focused on the synthesis of beta-lactams, researchers demonstrated that this compound could be effectively cyclized to yield desired products with high yields and purity. This method showcased its utility in pharmaceutical chemistry for developing new antibiotics.

Case Study 2: Development of Flame Retardant Materials

Another research project explored the use of brominated compounds like this compound as additives in polymer formulations. The results indicated that these compounds significantly improved the flame retardancy of materials without compromising their mechanical properties.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Preparation of beta-substituted acrylates | Versatile building block |

| Pharmaceutical Intermediates | Synthesis of t-butyl derivatives | Essential for drug development |

| Flame Retardants | Additives for polymer formulations | Enhanced thermal stability |

| Chemical Research | Investigative studies on reaction mechanisms | Insight into synthetic pathways |

Wirkmechanismus

The mechanism of action of 3-bromo-2,2-bis(bromomethyl)propanoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-(bromomethyl)propionic acid: Similar in structure but with one less bromine atom.

2,2-Bis(bromomethyl)acetic acid: Similar backbone but different positioning of bromine atoms.

Beta,beta’-Dibromoisobutyric acid: Another alpha-halo carboxylic acid with similar reactivity.

Uniqueness

3-Bromo-2,2-bis(bromomethyl)propanoic acid is unique due to its high bromine content, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, adds to its versatility in various applications .

Biologische Aktivität

3-Bromo-2,2-bis(bromomethyl)propanoic acid, also known as β,β'-dibromoisobutyric acid, is a halogenated organic compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its unique structure allows it to participate in various biological and chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

- Molecular Formula : CHBrO

- Molecular Weight : 245.90 g/mol

- CAS Number : 41459-42-1

- Melting Point : 98°C to 101°C

- Solubility : Soluble in acetic acid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with enzymes and biological pathways. Key findings include:

- Enzyme Inhibition : The compound has been shown to act as a substrate for specific enzymes, such as yeast enolase (EC 4.2.1.11), with a Km value of 6.5 mM. This suggests potential roles in metabolic pathways where enolase is involved .

- Synthesis of Bioactive Compounds : It serves as an important building block for synthesizing beta-substituted acrylates and beta-lactams through cyclization reactions. These derivatives often exhibit enhanced biological properties, including antimicrobial and anticancer activities .

- Chemical Transformations : Under basic conditions, this compound can undergo various transformations that yield products with distinct biological activities. For instance, its transformation into other brominated compounds has been explored for potential therapeutic applications .

Case Study 1: Enzyme Interaction

A study highlighted the interaction of this compound with yeast enolase. The compound was found to be a competitive inhibitor, suggesting its potential use in modulating metabolic pathways involving glycolysis .

Case Study 2: Synthesis of Beta-Lactams

Research demonstrated the utility of this compound in synthesizing beta-lactams via amide cyclization reactions. Beta-lactams are crucial in antibiotic development, indicating that derivatives of this compound could lead to novel antibacterial agents .

Case Study 3: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

3-bromo-2,2-bis(bromomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOZEDIUDPIRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452800 | |

| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52813-48-6 | |

| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.